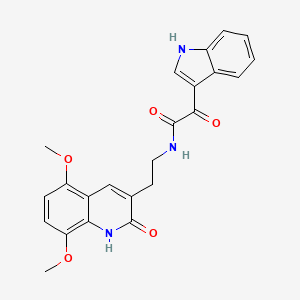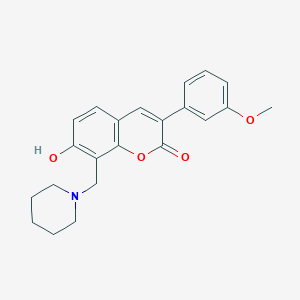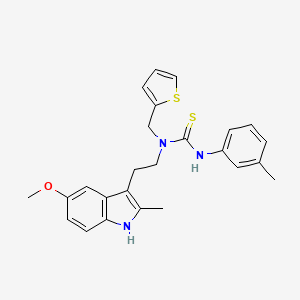
N-(cyanomethyl)-N-cyclopropyl-2-(naphthalen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-N-cyclopropyl-2-(naphthalen-2-yl)acetamide, also known as CCPA, is a compound that has been extensively studied for its potential use in scientific research. CCPA is a selective adenosine A1 receptor agonist that has been shown to have a wide range of biochemical and physiological effects.
Mechanism of Action
N-(cyanomethyl)-N-cyclopropyl-2-(naphthalen-2-yl)acetamide is a selective adenosine A1 receptor agonist. Adenosine is a neuromodulator that is involved in a wide range of physiological processes, including sleep, pain perception, and inflammation. When N-(cyanomethyl)-N-cyclopropyl-2-(naphthalen-2-yl)acetamide binds to the adenosine A1 receptor, it activates a signaling pathway that leads to the biochemical and physiological effects of N-(cyanomethyl)-N-cyclopropyl-2-(naphthalen-2-yl)acetamide.
Biochemical and Physiological Effects:
N-(cyanomethyl)-N-cyclopropyl-2-(naphthalen-2-yl)acetamide has a wide range of biochemical and physiological effects, including:
1. Decreased heart rate and blood pressure: N-(cyanomethyl)-N-cyclopropyl-2-(naphthalen-2-yl)acetamide has been shown to decrease heart rate and blood pressure in animal models.
2. Increased cerebral blood flow: N-(cyanomethyl)-N-cyclopropyl-2-(naphthalen-2-yl)acetamide has been shown to increase cerebral blood flow in animal models.
3. Neuroprotection: N-(cyanomethyl)-N-cyclopropyl-2-(naphthalen-2-yl)acetamide has been shown to protect neurons from ischemia-reperfusion injury in animal models of stroke.
4. Cardioprotection: N-(cyanomethyl)-N-cyclopropyl-2-(naphthalen-2-yl)acetamide has been shown to protect the heart from ischemia-reperfusion injury in animal models.
Advantages and Limitations for Lab Experiments
N-(cyanomethyl)-N-cyclopropyl-2-(naphthalen-2-yl)acetamide has several advantages for lab experiments, including:
1. Selectivity: N-(cyanomethyl)-N-cyclopropyl-2-(naphthalen-2-yl)acetamide is a selective adenosine A1 receptor agonist, which means that it can be used to study the specific effects of adenosine A1 receptor activation.
2. Potency: N-(cyanomethyl)-N-cyclopropyl-2-(naphthalen-2-yl)acetamide is a potent adenosine A1 receptor agonist, which means that it can be used at low concentrations to achieve its effects.
3. Stability: N-(cyanomethyl)-N-cyclopropyl-2-(naphthalen-2-yl)acetamide is stable in solution, which makes it easy to handle and store.
One limitation of N-(cyanomethyl)-N-cyclopropyl-2-(naphthalen-2-yl)acetamide is that it is not orally bioavailable, which means that it must be administered by injection.
Future Directions
For research on N-(cyanomethyl)-N-cyclopropyl-2-(naphthalen-2-yl)acetamide include the development of new analogs, mechanistic studies, clinical trials, and combination therapy.
Synthesis Methods
The synthesis method of N-(cyanomethyl)-N-cyclopropyl-2-(naphthalen-2-yl)acetamide involves the reaction of 2-naphthylacetonitrile with cyclopropylmethylamine in the presence of a catalytic amount of acetic acid. The resulting product is then treated with acetic anhydride to obtain N-(cyanomethyl)-N-cyclopropyl-2-(naphthalen-2-yl)acetamide. This method has been optimized to produce high yields of pure N-(cyanomethyl)-N-cyclopropyl-2-(naphthalen-2-yl)acetamide.
Scientific Research Applications
N-(cyanomethyl)-N-cyclopropyl-2-(naphthalen-2-yl)acetamide has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of applications, including:
1. Neuroprotection: N-(cyanomethyl)-N-cyclopropyl-2-(naphthalen-2-yl)acetamide has been shown to have neuroprotective effects in animal models of stroke and neurodegenerative diseases.
2. Cardioprotection: N-(cyanomethyl)-N-cyclopropyl-2-(naphthalen-2-yl)acetamide has been shown to protect the heart from ischemia-reperfusion injury in animal models.
3. Analgesia: N-(cyanomethyl)-N-cyclopropyl-2-(naphthalen-2-yl)acetamide has been shown to have analgesic effects in animal models of pain.
4. Anti-inflammatory effects: N-(cyanomethyl)-N-cyclopropyl-2-(naphthalen-2-yl)acetamide has been shown to have anti-inflammatory effects in animal models of inflammation.
properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-2-naphthalen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c18-9-10-19(16-7-8-16)17(20)12-13-5-6-14-3-1-2-4-15(14)11-13/h1-6,11,16H,7-8,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRKVYIOKWXCND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)CC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium;2-[(11-ethyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetate](/img/structure/B2458157.png)


![4-[4-(4-Methylphenyl)-1-phenylpyrazol-3-yl]morpholine](/img/structure/B2458162.png)
![2-amino-4-(3-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2458163.png)
![ethyl 3-[[(E)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxylate](/img/structure/B2458164.png)

![7-(2H-1,3-benzodioxole-5-carbonyl)-5-[(4-chlorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2458166.png)

![8-(5-chloro-2-methoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2458170.png)

![N-(2,4-dimethylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2458178.png)

